Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate
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Overview
Description
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.2738 . It is a derivative of indolizine, a heterocyclic compound that is significant in various chemical and biological contexts. This compound is known for its unique structure, which includes an indolizine ring substituted with acetyl and ethyl ester groups.
Preparation Methods
The synthesis of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate typically involves the reaction of indolizine derivatives with acetylating agents and ethyl esterifying agents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indole structure . This is followed by acetylation and esterification steps to introduce the acetyl and ethyl ester groups, respectively.
Chemical Reactions Analysis
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indolizine derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in cell signaling or metabolic processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate can be compared with other indolizine derivatives such as:
Ethyl 3-acetyl-1-indolizinecarboxylate: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
Indole-3-carboxylates: These compounds share the indole core but differ in their functional groups, resulting in different reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but distinct biological functions.
This compound stands out due to its specific acetyl and ethyl ester substitutions, which confer unique chemical reactivity and potential biological activities.
Properties
CAS No. |
36766-57-1 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 1-acetyl-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13-9(2)12(10(3)16)11-7-5-6-8-15(11)13/h5-8H,4H2,1-3H3 |
InChI Key |
MVWRSFQRZVNNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C)C |
Origin of Product |
United States |
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